
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide, also known as FTCD, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis. In inflammation, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to inhibit NF-κB signaling, leading to a reduction in cytokine production. In neurodegenerative disorders, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In inflammation, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disorders, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various disease models, indicating its potential as a therapeutic agent. Another advantage is that it has a relatively simple synthesis method, making it accessible for researchers. One limitation is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Another limitation is that its effects may vary depending on the disease model and experimental conditions.
Zukünftige Richtungen
There are several future directions for N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential in combination with other therapeutic agents. Additionally, future research could investigate the effects of N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide on other diseases and physiological processes. Furthermore, research could focus on developing more efficient synthesis methods and optimizing its pharmacokinetic properties.
Synthesemethoden
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide can be synthesized through a multistep process involving the reaction of 3-fluorobenzaldehyde with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Inflammation research has demonstrated that N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide can reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disorder research, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-8-9(2)18-10(3)13(8)14(17)16-12-6-4-5-11(15)7-12/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBGIOAXDLLAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CC(=CC=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
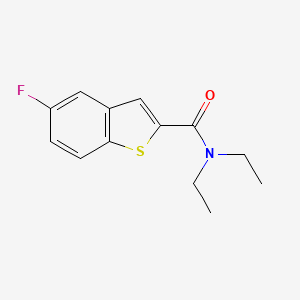
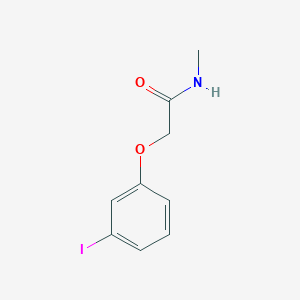

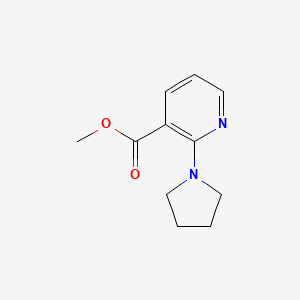
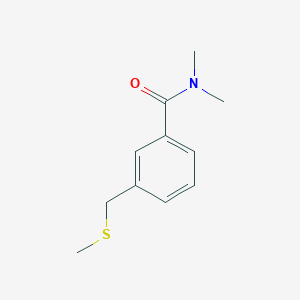

![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
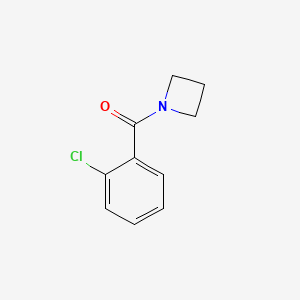
![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)